molecular formula C4H3Cl2NOS B3389901 (dichloro-1,2-thiazol-5-yl)methanol CAS No. 944281-39-4

(dichloro-1,2-thiazol-5-yl)methanol

Cat. No.: B3389901
CAS No.: 944281-39-4
M. Wt: 184.04 g/mol
InChI Key: DVPGIHUMECXCPW-UHFFFAOYSA-N
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Description

(Dichloro-1,2-thiazol-5-yl)methanol (CAS 944281-39-4) is a chemical compound with the molecular formula C 4 H 3 Cl 2 NOS and a molecular weight of 184.04 . This specialized thiazole derivative is characterized by a methanol group attached to a dichloro-substituted thiazole ring, a structure of significant interest in medicinal chemistry and agrochemical research . The compound's specific molecular framework makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of pharmaceutical candidates and other fine chemicals. Researchers utilize this compound as a key building block to introduce the dichloro-thiazole moiety into target structures, which can be crucial for modulating biological activity or material properties. The presence of both the hydroxyl group and chlorine atoms on the heterocyclic ring provides reactive sites for further chemical modifications, enabling a variety of synthetic transformations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper storage conditions should be adhered to, and safety data sheets should be consulted prior to use. For current stock availability, please confirm with the supplier.

Properties

IUPAC Name

(3,4-dichloro-1,2-thiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NOS/c5-3-2(1-8)9-7-4(3)6/h8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGIHUMECXCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=NS1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (dichloro-1,2-thiazol-5-yl)methanol typically involves the chlorination of thiazole derivatives followed by the introduction of a hydroxymethyl group. One common method is the reaction of 2-aminothiazole with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 5 positions of the thiazole ring. The resulting dichlorothiazole is then treated with formaldehyde in the presence of a base to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and hydroxymethylation reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(dichloro-1,2-thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including (dichloro-1,2-thiazol-5-yl)methanol, exhibit significant antimicrobial properties. In a study involving a library of 1,2,3-dithiazoles, compounds were tested against various fungal pathogens. For instance, a derivative demonstrated a 90% reduction in the infection caused by Alternaria solani when applied at a concentration of 250 ppm .

CompoundTarget PathogenConcentration (ppm)Efficacy (%)
30Alternaria solani25090
32Phytophthora infestans25097
35Botrytis cinerea4092

Anticancer Properties

The anticancer potential of thiazole derivatives has been explored extensively. The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study highlighted that thiazole derivatives could effectively target cancer cells while sparing normal cells, making them promising candidates for further drug development .

Herbicidal Activity

Herbicide DerivativeTarget WeedEfficacy (%)
(Z)-4-chloro-N-(p-tolyl)-5H-1,2,3-dithiazol-5-imineAmaranthus retroflexus90
(Z)-4-chloro-N-(phenyl)-5H-1,2,3-dithiazol-5-imineBrassica arvensisTotal Control

Synthesis of Functional Materials

Thiazole derivatives are also utilized in the synthesis of functional materials. Their unique chemical properties allow them to be incorporated into polymers and coatings that exhibit enhanced durability and resistance to environmental degradation . The incorporation of dichloro-thiazole units into polymer matrices has shown to improve mechanical properties significantly.

Mechanism of Action

The mechanism of action of (dichloro-1,2-thiazol-5-yl)methanol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial properties. It can also interact with cellular receptors and signaling pathways to exert its anti-inflammatory and anticancer effects. The exact molecular targets and pathways vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (dichloro-1,2-thiazol-5-yl)methanol with analogous thiazole derivatives:

Compound Name Molecular Formula Substituents (Thiazole Ring) Molecular Weight (g/mol) Key Properties/Applications
This compound C₄H₃Cl₂NOS·CH₂OH 1-Cl, 2-Cl, 5-CH₂OH ~193.5 (estimated) Not reported; inferred high reactivity
(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol C₅H₆BrNO₂S 4-Br, 3-OMe, 5-CH₂OH 224.08 Potential intermediate in drug synthesis
2-Chloro-1-(4-methyl-1,2-thiazol-5-yl)ethan-1-one C₆H₅ClNOS 4-Me, 5-COCH₂Cl 176.63 Likely used in agrochemicals
2-(3-Methyl-1,2-thiazol-5-yl)acetic acid C₆H₇NO₂S 3-Me, 5-CH₂COOH 173.19 Pharmaceutical intermediate

Key Observations:

  • Electron-Withdrawing vs. Donating Groups : The dichloro substitution in the target compound likely increases electrophilicity compared to bromo-methoxy analogs, enhancing reactivity in nucleophilic substitutions .
  • Solubility: Methanol and acetic acid derivatives (e.g., entries 1, 4) exhibit higher polarity than halogenated ketones (entry 3), suggesting better aqueous solubility .

Biological Activity

The compound (dichloro-1,2-thiazol-5-yl)methanol is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity associated with this specific compound, supported by data tables, case studies, and research findings.

Thiazole derivatives, including this compound, exert their biological effects through various mechanisms:

  • Target Interactions : These compounds often interact with specific biomolecules such as enzymes and receptors, leading to inhibition or activation of biochemical pathways.
  • Biochemical Pathways : They influence pathways related to oxidative stress, inflammation, and cell proliferation.
  • Pharmacokinetics : The solubility profile of thiazole derivatives affects their absorption and distribution within biological systems.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. For instance:

  • Antibacterial Effects : Research indicates that thiazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiazole derivatives showed minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL against various bacterial strains .
CompoundBacterial StrainMIC (μg/mL)
5aStaphylococcus aureus3.9
5bEscherichia coli>100
12dMRSA25

Antifungal Activity

Thiazole derivatives also display antifungal properties. For example:

  • Activity Against Fungi : Compounds have shown effectiveness against Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM .
CompoundFungal StrainMIC (mM)
2cCandida albicans3.92
5bAspergillus niger4.01

Anticancer Activity

The anticancer potential of thiazole derivatives is notable:

  • Cell Line Studies : Various thiazole compounds have been tested against cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). For instance, compound 19 demonstrated strong selectivity with IC50 values significantly lower than traditional chemotherapeutics .
CompoundCell LineIC50 (µM)
19A549<10
13Jurkat<5

Case Studies

Several studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Study on MRSA : Mohammad et al. identified a novel thiazole compound with potent antimicrobial activity against MRSA strains, achieving an MIC of 25 μg/mL compared to standard antibiotics .
  • Antitumor Activity : Evren et al. synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, which exhibited selective cytotoxicity against cancer cell lines with IC50 values indicating strong potential for further development .

Q & A

Q. What are the standard synthetic routes for (dichloro-1,2-thiazol-5-yl)methanol, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : Synthesis typically involves halogenation and functionalization of the thiazole core. For example, alkylation or substitution reactions on pre-formed thiazole intermediates (e.g., bromo- or methoxy-substituted thiazoles) are common, as seen in analogous compounds like 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide . Optimization includes controlling temperature (e.g., reflux in propan-2-ol ), stoichiometric ratios of reagents (e.g., alkyl bromides ), and purification via recrystallization from methanol . Monitoring by TLC or HPLC ensures purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions and chlorine integration.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., Mol. Wt. ~193.04 Da for C4_4H4_4Cl2_2NOS) .
  • X-ray Crystallography : Refinement using maximum-likelihood methods (e.g., REFMAC ) resolves ambiguities in heavy-atom positions, particularly for dichloro substituents.

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

  • Methodological Answer : Store in amber glass bottles under inert gas (N2_2) at 4°C to prevent degradation. Solubility in DMSO or methanol (as seen in related thiazoles ) facilitates biological assays. Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) are critical for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for physicochemical properties like collision cross-sections or dipole moments?

  • Methodological Answer :
  • Collision Cross-Sections : Compare experimental ion mobility spectrometry (IMS) data with computational predictions (e.g., molecular dynamics simulations). For example, discrepancies in thiazole derivatives’ cross-sections may arise from conformational flexibility .
  • Dipole Moments : Use density functional theory (DFT) with solvent models (e.g., COSMO) to align with experimental dielectric constant measurements .

Q. What experimental strategies are effective in elucidating the mechanism of action of this compound in anticancer or antimicrobial studies?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays ).
  • Cellular Pathways : Employ RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment (e.g., dose-dependent cytotoxicity via MTT assays ).
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled competitors) quantify affinity for targets like GPCRs .

Q. How can structural analogs of this compound be designed to enhance bioactivity while reducing toxicity?

  • Methodological Answer :
  • SAR Studies : Modify substituents (e.g., replacing chlorine with methyl or methoxy groups ) and test cytotoxicity (IC50_{50}) across cancer cell lines .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, as seen in triazole derivatives .
  • Toxicity Screening : Use zebrafish or murine models to assess hepatotoxicity and neurotoxicity .

Data Analysis and Refinement

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50_{50} values .
  • Error Estimation : Use bootstrapping or Monte Carlo simulations to quantify confidence intervals .
  • Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

Q. How can crystallographic refinement address ambiguities in electron density maps for halogenated thiazoles?

  • Methodological Answer :
  • Maximum-Likelihood Refinement : Implement programs like REFMAC to model disordered chlorine atoms and anisotropic thermal parameters .
  • Sigma-A Weighting : Adjust σA\sigma_A values using "free" reflections to avoid overfitting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(dichloro-1,2-thiazol-5-yl)methanol
Reactant of Route 2
(dichloro-1,2-thiazol-5-yl)methanol

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